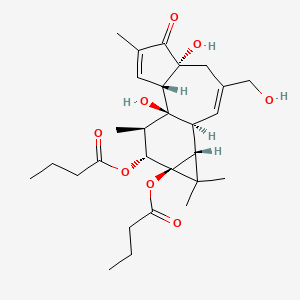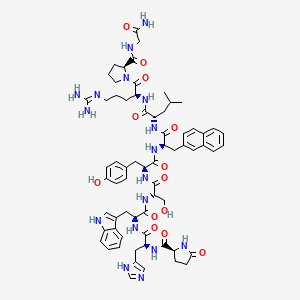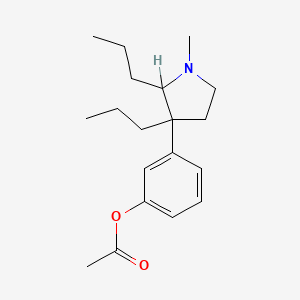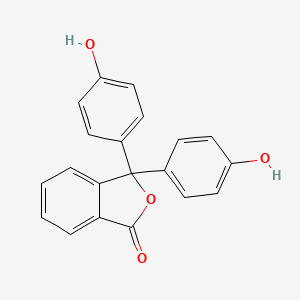
ホルボール12,13-ジブチレート
概要
説明
ホルボール12,13-ジブチレートは、ホルボールエステルの1つであり、クロトン油の構成成分の1つです。 水やその他の有機溶媒への溶解性があるため、タンパク質キナーゼCの活性化剤としての役割が知られており、科学研究で広く使用されています 。 ホルボール12,13-ジブチレートは、12-O-テトラデカンオイルホルボール-13-アセテートと比較して、弱い腫瘍促進剤です .
科学的研究の応用
Phorbol 12,13-dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Employed in cell signaling studies to investigate the role of protein kinase C in various cellular processes.
Medicine: Used in cancer research to study tumor promotion and the effects of protein kinase C activation on cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a tool for drug discovery.
作用機序
ホルボール12,13-ジブチレートは、さまざまな細胞プロセスに関与する酵素ファミリーであるタンパク質キナーゼCを活性化することで効果を発揮します。 タンパク質キナーゼCの活性化は、標的タンパク質のリン酸化につながり、それが順番にそれらの活性と機能を調節します 。 この化合物はまた、血管平滑筋の収縮を誘発し、血管平滑筋のミオシン軽鎖ホスファターゼを阻害します 。 さらに、特定の細胞タイプにおけるナトリウム-カリウムATPアーゼの活性を阻害します .
類似の化合物との比較
ホルボール12,13-ジブチレートは、12-O-テトラデカンオイルホルボール-13-アセテートやホルボール12-ミリストイル13-アセテートなどの他のホルボールエステルと比較されることがよくあります。いくつかの重要な違いは次のとおりです。
疎水性: ホルボール12,13-ジブチレートは、12-O-テトラデカンオイルホルボール-13-アセテートよりも疎水性が低いため、組織培養で細胞から洗い流すことが容易です.
腫瘍促進: ホルボール12,13-ジブチレートは、12-O-テトラデカンオイルホルボール-13-アセテートと比較して、弱い腫瘍促進剤です.
増殖誘導: ホルボール12,13-ジブチレートは、ホルボール12-ミリストイル13-アセテートと比較して、メラノサイト培養における増殖誘導能力が高くなっています.
類似の化合物のリスト
- 12-O-テトラデカンオイルホルボール-13-アセテート
- ホルボール12-ミリストイル13-アセテート
- ホルボール12,13-ジアセテート
生化学分析
Biochemical Properties
Phorbol 12,13-dibutyrate interacts with various biomolecules, primarily through its activation of protein kinase C . As an activator of PKC, it can influence a wide range of biochemical reactions. For instance, it has been shown to stimulate the phosphorylation of Na+/K+ ATPase, thereby inhibiting its activity .
Cellular Effects
Phorbol 12,13-dibutyrate has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate endothelial nitric oxide synthase expression in primary human umbilical vein endothelial cells .
Molecular Mechanism
The molecular mechanism of action of Phorbol 12,13-dibutyrate primarily involves its activation of protein kinase C . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Phorbol 12,13-dibutyrate change over time in laboratory settings . It has been reported that the vasoconstriction induced by Phorbol 12,13-dibutyrate in bladder smooth muscle involves both activation of PKC and PKC-dependent activation of ROCK .
Dosage Effects in Animal Models
The effects of Phorbol 12,13-dibutyrate vary with different dosages in animal models . It has been reported that Phorbol 12,13-dibutyrate-induced vasoconstriction in vivo involves both activation of PKC and PKC-dependent activation of ROCK .
Metabolic Pathways
Phorbol 12,13-dibutyrate is involved in several metabolic pathways, primarily through its activation of protein kinase C . This activation can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
Phorbol 12,13-dibutyrate is transported and distributed within cells and tissues . It is soluble in DMSO or ethanol, which facilitates its distribution .
Subcellular Localization
The subcellular localization of Phorbol 12,13-dibutyrate is primarily associated with its activation of protein kinase C . It has been reported that PKC activation interferes with the capacity of recombinant truncated (t)Bid to release cytochrome c from mitochondria .
準備方法
合成経路と反応条件
ホルボール12,13-ジブチレートは、ホルボールと酪酸のエステル化によって合成することができます。 この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を使用し、エステル化プロセスを促進します 。反応は還流条件下で行い、反応物を目的のエステル生成物に完全に変換することを保証します。
工業生産方法
工業的な環境では、ホルボール12,13-ジブチレートの生産には、大規模なエステル化プロセスが関与します。 連続フロー反応器と蒸留や結晶化などの効率的な分離技術を使用することで、最終生成物の高収率と高純度が保証されます 。 この化合物は通常、安定性を維持し、劣化を防ぐために凍結乾燥粉末として保存されます .
化学反応の分析
反応の種類
ホルボール12,13-ジブチレートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用される条件や試薬に応じて、さまざまな酸化生成物を生成するために酸化することができます。
還元: 還元反応は、ホルボール12,13-ジブチレートを対応するアルコール誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、ホルボール12,13-ジブチレートのさまざまな酸化、還元、置換誘導体が含まれます。 これらの生成物は化学的および生物学的特性が異なり、さまざまな研究用途に役立ちます .
科学研究への応用
ホルボール12,13-ジブチレートは、タンパク質キナーゼCを活性化する能力のために、科学研究で広く使用されています。その用途には以下が含まれます。
化学: 有機合成における試薬として、および分析技術の標準として使用されます。
生物学: さまざまな細胞プロセスにおけるタンパク質キナーゼCの役割を調査するために、細胞シグナル伝達研究で使用されています。
医学: 腫瘍の促進とタンパク質キナーゼCの活性化が癌細胞に与える影響を研究するために、癌研究で使用されます。
類似化合物との比較
Phorbol 12,13-dibutyrate is often compared with other phorbol esters such as 12-O-tetradecanoylphorbol-13-acetate and phorbol 12-myristate 13-acetate. Some key differences include:
Hydrophobicity: Phorbol 12,13-dibutyrate is less hydrophobic than 12-O-tetradecanoylphorbol-13-acetate, making it easier to wash out of cells in tissue culture.
Tumor Promotion: Phorbol 12,13-dibutyrate is a weaker tumor promoter compared to 12-O-tetradecanoylphorbol-13-acetate.
Proliferative Induction: Phorbol 12,13-dibutyrate has a higher proliferative induction capacity in melanocyte culture compared to phorbol 12-myristate 13-acetate.
List of Similar Compounds
- 12-O-tetradecanoylphorbol-13-acetate
- Phorbol 12-myristate 13-acetate
- Phorbol 12,13-diacetate
特性
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRUJTZSGYBEZ-YVQNUNKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958628 | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
37558-16-0, 61557-88-8 | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorbol dibutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061557888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORBOL 12,13-DIBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MX82CL58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PDBu binds with high affinity to PKC, a family of enzymes involved in signal transduction pathways regulating cell growth, differentiation, and apoptosis. [, , , , ]
A: PDBu mimics the natural activator diacylglycerol (DAG) and activates PKC by promoting its translocation from the cytosol to the plasma membrane, where it interacts with phospholipids like phosphatidylserine. This leads to downstream phosphorylation of various substrates, triggering diverse cellular responses. [, , , , , , ]
A: Yes, PDBu exhibits some selectivity for different PKC isoforms. For instance, it shows higher affinity for the classical PKCs (α, βI, βII, γ) compared to novel PKCs (δ, ε, η, θ). Studies have explored modifying PDBu analogs to enhance selectivity towards specific PKC isoforms. [, , ]
ANone: PDBu can induce a wide array of cellular responses depending on the cell type and experimental conditions. These include:
- Proliferation: PDBu stimulates proliferation in certain cell types, such as Swiss 3T3 fibroblasts and some keratinocyte subpopulations. [, , ]
- Differentiation: In contrast, PDBu induces terminal differentiation in other cell types, notably human promyelocytic leukemia cells (HL-60). [, , ]
- Apoptosis: PDBu can also trigger apoptosis in certain cell types, highlighting the diverse and context-dependent effects of PKC activation. []
- Other effects: PDBu modulates various cellular processes, including ion channel activity, neurotransmitter release, smooth muscle contraction, and immune responses, illustrating its broad influence on cellular signaling. [, , , , , , ]
ANone: The molecular formula of PDBu is C26H40O5, and its molecular weight is 432.58 g/mol.
A: While the provided research papers don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) have been used to analyze the conformation of PDBu and its interactions with PKC subdomains. []
ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of PDBu. There is limited information on its material compatibility and stability under various conditions.
ANone: PDBu itself doesn't possess catalytic properties. It functions by binding to and activating PKC, which is the enzyme responsible for catalytic activity. Therefore, PDBu doesn't have direct catalytic applications.
A: Computational studies, including molecular modeling, have been utilized to understand the structural basis for PDBu binding to PKC and the impact of structural modifications on binding affinity and selectivity for different PKC isoforms. []
A: The research indicates that even subtle changes in the PDBu structure can significantly influence its activity and selectivity for different PKC isoforms. Studies have explored modifications at various positions of the phorbol ester structure to modulate its potency and selectivity. [, ]
A: Replacing specific amino acid residues in the C1 domain of RasGRP2 (a protein containing a C1 domain similar to PKC) with those found in higher-affinity C1 domains significantly increased its binding affinity for PDBu. [] This highlights how subtle changes in the binding site can dramatically alter PDBu affinity.
ANone: While the research papers primarily focus on the biological activity of PDBu, they don't provide detailed information regarding its stability under various conditions or specific formulation strategies.
ANone: Research on PDBu and related phorbol esters has been instrumental in elucidating the critical role of PKC in various cellular processes. Key milestones include:
- Discovery of tumor-promoting activity: The finding that phorbol esters, including PDBu, act as potent tumor promoters in mouse skin models sparked intense interest in understanding their mechanism of action. [, ]
- Identification of PKC as the cellular target: The discovery of specific, saturable binding sites for PDBu in various tissues, including brain, led to the identification of PKC as its primary cellular target. [, , ]
- Elucidation of PKC activation mechanism: Studies using PDBu and its analogs have been crucial in deciphering the complex mechanism of PKC activation, including its translocation to the plasma membrane, interaction with phospholipids, and downstream signaling events. [, , , , , ]
- Development of PKC inhibitors: The knowledge gained from studying PDBu binding and PKC activation has facilitated the development of PKC inhibitors, some of which have shown promise in preclinical and clinical studies for various diseases. []
ANone: Research on PDBu has fostered collaborations and synergies across various disciplines, including:
- Cell biology: PDBu has been instrumental in unraveling fundamental cellular processes such as signal transduction, cell growth, differentiation, and apoptosis. [, , , ]
- Immunology: Studies using PDBu have shed light on the role of PKC in immune cell activation, differentiation, and cytokine production. []
- Neuroscience: PDBu has been used to study synaptic plasticity, neurotransmitter release, and the role of PKC in neuronal signaling pathways. []
- Cancer research: The tumor-promoting activity of PDBu has driven research into the role of PKC in cancer development and progression, leading to the exploration of PKC inhibitors as potential anticancer agents. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)



